2-chloro-N-(5-iodo-2-pyridinyl)acetamide

Synthetic chemistry Cross‑coupling Bifunctional building blocks

Synthetic complexity rises when mono-functional building blocks require extra protection steps. 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide eliminates that overhead: • Orthogonal aryl iodide undergoes Pd-catalyzed Suzuki/Sonogashira coupling without competing with the chloroacetamide. • The α-chloroacetyl group serves as a reactive handle for nucleophilic amination or covalent-warhead installation. • Saves ≥1 protection/deprotection step; sharp mp 175-177 °C enables rapid DSC identity verification. Supplied at ≥95% purity with recommended storage at 2-8 °C dry, sealed. Ideal for parallel N-heterocyclic library synthesis and intracellular covalent probe development.

Molecular Formula C7H6ClIN2O
Molecular Weight 296.49 g/mol
CAS No. 343373-23-9
Cat. No. B1363657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-iodo-2-pyridinyl)acetamide
CAS343373-23-9
Molecular FormulaC7H6ClIN2O
Molecular Weight296.49 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1I)NC(=O)CCl
InChIInChI=1S/C7H6ClIN2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12)
InChIKeyZKTOQFJFYRFCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(5-iodo-2-pyridinyl)acetamide: Chemical Identity & Baseline


2-Chloro-N-(5-iodo-2-pyridinyl)acetamide (CAS 343373-23-9) is a dual-halogenated pyridyl acetamide building block . Its molecular framework incorporates a pyridine ring bearing a 5-iodo substituent and an acetamide side chain carrying a reactive α‑chloro group, yielding a molecular weight of 296.49 g·mol⁻¹ . The compound is supplied as a research chemical with a reported melting point of 175–177 °C and a minimum purity specification of 95 % . Its simultaneous presentation of an aryl iodide (suitable for cross‑coupling) and an electrophilic chloroacetamide (suitable for nucleophilic displacement or covalent targeting) distinguishes it from simpler mono‑halogenated pyridyl acetamides at the synthetic planning stage.

Dual-halogenated building block Supports orthogonal synthetic routes via aryl iodide and chloroacetamide handles.
Research chemical grade Specified purity supports multi-step synthesis and fragment-based design workflows.
Defined solid-state metric Reported melting point may support rapid identity verification during procurement.

2-Chloro-N-(5-iodo-2-pyridinyl)acetamide: Why Generic Analogs Fall Short


Superficially analogous pyridyl acetamides—such as N-(5‑iodopyridin‑2‑yl)acetamide (CAS 66131‑78‑0) or 2‑chloro‑N‑(pyridin‑2‑yl)acetamide—each lack one of the two synthetically decisive halogens . The iodine atom enables chemoselective sp²–sp² cross‑coupling (e.g., Suzuki or Sonogashira) without interference from the α‑chloroacetamide, while the chloroacetyl group serves as a reactive handle for nucleophilic substitution or covalent‑warhead installation . Replacing the target compound with a mono‑halogenated analog eliminates one of these orthogonal reaction modes, forcing a redesign of the synthetic route and potentially compromising the desired bifunctional architecture. The quantitative performance gap is documented below in the form of orthogonal reactivity data, purity benchmarks, and predicted physicochemical properties that directly affect synthetic yield and molecular design.

Mono‑halogenated analogs
N‑(5‑iodopyridin‑2‑yl)acetamide or 2‑chloro‑N‑(pyridin‑2‑yl)acetamide each lack one orthogonal handle, which may force a synthetic route redesign.
Quality control gap
Comparators may lack a defined melting point specification, limiting a simple solid-state identity check during incoming material verification.
Storage stability uncertainty
Absence of documented long-term cold-storage protocols for analogs may increase batch-failure risk in multi-step synthesis programs.

2-Chloro-N-(5-iodo-2-pyridinyl)acetamide: Quantitative Evidence vs. Analogs


Orthogonal Halogen Reactivity

The target compound provides two electronically and sterically distinct halogens that can be addressed sequentially. The 5‑iodo substituent undergoes palladium‑catalyzed cross‑coupling (e.g., Suzuki, Sonogashira) under mild conditions, while the α‑chloroacetamide remains largely inert under those conditions and can later be substituted by amines, thiols, or phenols . In contrast, N‑(5‑iodopyridin‑2‑yl)acetamide (CAS 66131‑78‑0) lacks the reactive α‑chloro group, permitting only aryl‑iodide chemistry, and 2‑chloro‑N‑(pyridin‑2‑yl)acetamide cannot undergo aryl‑selective coupling because it carries no iodine . No single comparator offers both orthogonal functionalities.

Orthogonal Halogen Reactivity
Class‑level
Target: 2 orthogonal handles (C‑I + C‑Cl); Comparators: 1 handle each.
Supports step-count reduction in bifunctional architecture.
Class-level inference; reactivity based on established organometallic principles.
Synthetic chemistry Cross‑coupling Bifunctional building blocks

Melting Point as Purity Indicator

The sharp melting point of 175–177 °C reported for 2‑chloro‑N‑(5‑iodo‑2‑pyridinyl)acetamide serves as a quality indicator that can be verified by the end user. The mono‑iodo analog N‑(5‑iodopyridin‑2‑yl)acetamide has a reported boiling point of 405.2 °C (at 760 mmHg) but no definitive melting point specification, limiting its use as an incoming quality checkpoint . A defined, reproducible melting range enables rapid identity and purity verification by differential scanning calorimetry (DSC) or capillary methods without the need for advanced instrumentation.

Melting Point as Purity Indicator
Cross‑study comparable
175–177 °C reported for target; comparator lacks a defined mp specification.
Enables rapid solid-state identity verification.
Source: ChemicalBook; comparator boiling point only predicted.
Quality control Purity assay Polymorph consistency

Purity Specifications and Storage Stability

Vendor certificates of analysis show that 2‑chloro‑N‑(5‑iodo‑2‑pyridinyl)acetamide is routinely offered at ≥95 % purity (AKSci) and ≥98 % purity (MolCore) , with a recommended storage condition of sealed, dry, 2–8 °C . The more common mono‑iodo analog N‑(5‑iodopyridin‑2‑yl)acetamide is typically supplied at 95 % purity but lacks explicit long‑term storage stability data in public vendor specifications . For a compound that serves as a key intermediate in multi‑step syntheses, a 3‑percentage‑point purity gap can translate to a ≥3 % decrease in overall yield after subsequent transformations.

Purity Specifications and Storage Stability
Cross‑study comparable
Target: ≥95% to ≥98% purity; sealed dry 2–8 °C.
Higher purity and documented storage may reduce batch failure and purification burden.
Data from vendor specifications; long-term stability not independently verified.
Purity specification Storage stability Procurement benchmark

Predicted ADME and Rotatable Bond Profile

Computationally predicted properties highlight that 2‑chloro‑N‑(5‑iodo‑2‑pyridinyl)acetamide possesses 1 hydrogen‑bond donor, 2 hydrogen‑bond acceptors, and 2 rotatable bonds . By contrast, the non‑chlorinated analog N‑(5‑iodopyridin‑2‑yl)acetamide has 1 donor, 2 acceptors, and 1 rotatable bond; the additional rotatable bond in the target compound arises from the chloroacetyl methylene group and may influence conformational entropy and binding affinity when the compound is used as a fragment or covalent warhead . A rotatable bond count of ≤3 is generally favorable for oral bioavailability and fragment‑based drug discovery.

Predicted ADME and Rotatable Bond Profile
Class‑level
Target: 2 rotatable bonds; Comparator: 1 rotatable bond.
Additional degree of freedom may influence conformational entropy in fragment-based design.
Predicted values; experimental logP and solubility not publicly available.
Drug‑likeness ADME prediction Physicochemical property

2-Chloro-N-(5-iodo-2-pyridinyl)acetamide: Optimal Application Scenarios


Bifunctional Building Block for Orthogonal Coupling

The simultaneous presence of an iodine atom (for Pd‑catalyzed cross‑coupling) and a chloroacetyl group (for nucleophilic amination) makes this compound uniquely suited for the synthesis of complex N‑heterocyclic libraries. The iodine can be exploited first in a Suzuki or Sonogashira reaction; the chloroacetamide remains intact and is subsequently displaced by an amine to introduce a second diversity element. This orthogonal reactivity reduces the synthetic sequence by at least one protection/deprotection step compared to using two separate mono‑functional building blocks .

Covalent Inhibitor Design with Chloroacetamide Warhead

The α‑chloroacetamide group is a recognized cysteine‑reactive warhead in kinase inhibitor design. The iodine atom provides a convenient handle for installing a targeting ligand via cross‑coupling, generating a conjugate that can covalently engage a cysteine residue in the target protein. The predicted favorable rotatable bond count (2) and low hydrogen‑bond donor count (1) support cell permeability, making the compound a viable starting point for intracellular covalent probe development .

Quality-Controlled Intermediate for Medicinal Chemistry

With a sharp melting point (175–177 °C) and commercially available purity levels up to ≥98 %, the compound can be used as a quality‑controlled intermediate in multi‑step synthesis programs. The defined melting point enables rapid solid‑state identity verification by DSC, and the documented cold‑storage protocol (sealed, dry, 2–8 °C) provides clear handling guidelines that reduce batch failure risk .

Fragment-Based Drug Discovery with Heavy-Atom Phasing

The iodine atom provides a strong anomalous scattering signal for X‑ray crystallography, enabling experimental phasing of protein–ligand complexes. When coupled with the reactive chloroacetamide warhead, the compound can serve as a covalent fragment that simultaneously reveals binding pose and facilitates electron‑density map interpretation, accelerating structure‑based drug design .

Application
Selection Property
Validation Focus
Bifunctional Building Block Synthesis
Orthogonal halogen reactivity profile
Sequential cross‑coupling and nucleophilic displacement feasibility
Covalent Probe Design
Chloroacetamide warhead plus iodine coupling handle
Target engagement and permeability in cellular models
Quality‑Controlled Intermediate
Defined melting point and purity specification
Solid‑state identity confirmation by DSC or capillary method
Fragment‑Based Crystallography
Heavy‑atom (iodine) anomalous scattering signal
Experimental phasing of protein–ligand complexes

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